6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile
Overview
Description
6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile is a synthetic organic compound with the molecular formula C(_9)H(_7)N(_3)O(_2) It features a pyridine ring substituted with a nitrile group and an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of oxazolidinediones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br(_2)) for electrophilic substitution are commonly employed.
Major Products
Oxidation: Oxazolidinediones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the substituents introduced.
Scientific Research Applications
6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism by which 6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile exerts its effects depends on its application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-2-carbonitrile: Similar structure but with the nitrile group at a different position.
6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-4-carbonitrile: Another positional isomer with different chemical properties.
Uniqueness
6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological implications, synthetic pathways, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1311318-26-9
- Molecular Formula : C10H8N2O2
- Molecular Weight : 188.18 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various oxazolidinone derivatives, including those related to this compound. For instance, derivatives have shown significant activity against Gram-positive bacteria, with some exhibiting potency comparable to established antibiotics like linezolid. The structure of these compounds allows for effective binding to bacterial ribosomes, inhibiting protein synthesis.
Compound | Activity Against | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 4 |
This compound | Enterococcus faecalis | 8 |
Anticancer Activity
In vitro studies have indicated that certain derivatives of this compound may possess anticancer properties. For example, compounds designed with similar structural motifs have demonstrated cytotoxic effects on various cancer cell lines. A notable study reported that a related compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific biological targets:
- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it likely inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways, leading to programmed cell death.
Study on Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of oxazolidinone derivatives against various bacterial strains. The results indicated that modifications in the oxazolidinone ring significantly enhanced antibacterial activity. Specifically, the introduction of electron-withdrawing groups increased efficacy against resistant strains .
Anticancer Evaluation
Another investigation focused on the anticancer potential of pyridine-based compounds. The study found that compounds with a pyridine moiety showed enhanced interaction with cellular receptors involved in cancer progression. The structure of this compound suggests it could similarly engage these pathways .
Properties
IUPAC Name |
6-(2-oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-5-7-1-2-8(11-6-7)12-3-4-14-9(12)13/h1-2,6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHJLHKXGDQCAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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